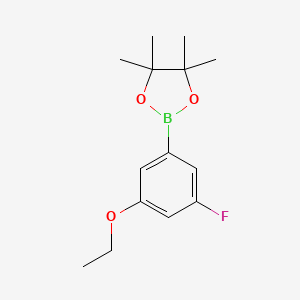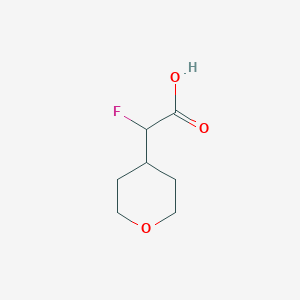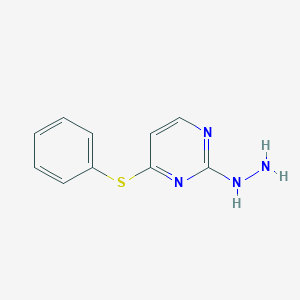![molecular formula C12H16ClNOS B1449297 (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride CAS No. 1822827-99-5](/img/structure/B1449297.png)
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride
Vue d'ensemble
Description
“(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride” is a chemical compound with the molecular formula C12H16ClNOS and a molecular weight of 257.78 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . This structure is further modified with a thiophen-3-yl methanone group .Chemical Reactions Analysis
The synthesis of this compound involves a number of important methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.78 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources .Applications De Recherche Scientifique
-
Synthesis of Tropane Alkaloids
- Field : Organic & Biomolecular Chemistry .
- Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .
- Methods : Research is directed towards the preparation of this basic structure in a stereoselective manner . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
- Results : This methodology has led to the synthesis of tropane alkaloids, which display a wide array of interesting biological activities .
-
Asymmetric 1,3-Dipolar Cycloadditions
- Field : Chemical Communications .
- Application : The synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .
- Methods : This process uses a rhodium (II) complex/chiral Lewis acid binary system .
- Results : The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
-
Stimuli‐Responsive Hydrogels for Antibacterial Applications
- Field : Biomedical Engineering .
- Application : Hydrogels have emerged as promising candidates for biomedical applications, especially in the field of antibacterial therapeutics .
- Methods : The integration of stimuli‐responsive functions into antibacterial hydrogels holds the potential to enhance their antibacterial properties and therapeutic efficacy, dynamically responding to different external or internal stimuli, such as pH, temperature, enzymes, and light .
- Results : This synergistic approach, in contrast to conventional antibacterial materials, not only amplifies the antibacterial effect but also alleviates adverse side effects and diminishes the incidence of multiple infections and drug resistance .
-
Exploring the Biological Pathways of Siderophores
- Field : Biochemistry .
- Application : Siderophores have wide prospects in scientific research and practical applications, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
- Methods : A comprehensive analysis of the chemical properties and biological activities of siderophores .
- Results : The paper demonstrates the wide prospects of siderophores in scientific research and practical applications, while also highlighting current research gaps and potential .
Safety And Hazards
Orientations Futures
Given the interesting biological activities displayed by tropane alkaloids, research directed towards the preparation of this basic structure in a stereoselective manner is likely to continue . This will involve the development of new methodologies for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold .
Propriétés
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl(thiophen-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS.ClH/c14-12(8-3-4-15-7-8)9-5-10-1-2-11(6-9)13-10;/h3-4,7,9-11,13H,1-2,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMLGQXCVWFOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CSC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



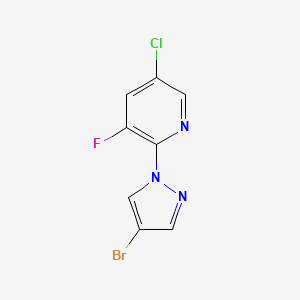
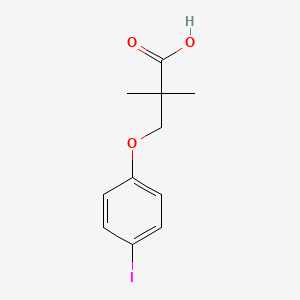
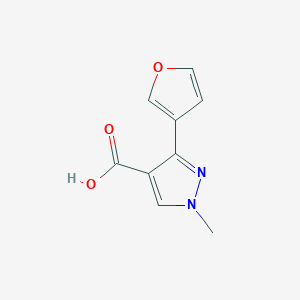
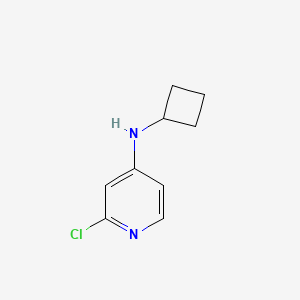
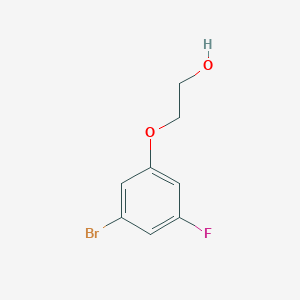
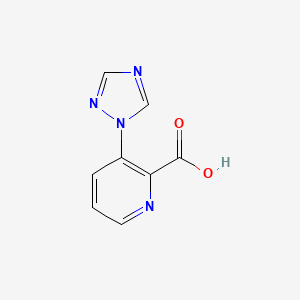
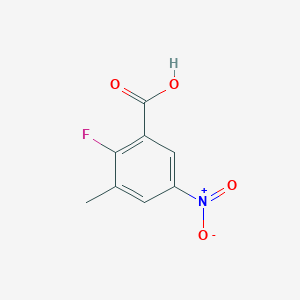
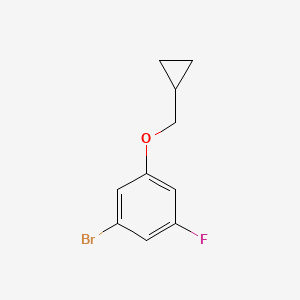
![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine](/img/structure/B1449231.png)
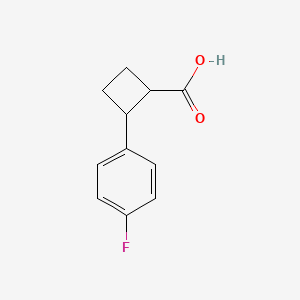
![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine](/img/structure/B1449233.png)
